molecular formula C15H14N4O B2665006 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine CAS No. 2415465-05-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine

Cat. No.: B2665006
CAS No.: 2415465-05-1
M. Wt: 266.304
InChI Key: OOTKYBPLGRRYME-UHFFFAOYSA-N
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Description

Product Name: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine CAS Registry Number: 2415465-05-1 Molecular Formula: C15H14N4O Molecular Weight: 266.30 g/mol Research Applications and Value: This compound is a pyrazine derivative incorporating a 3,5-dimethylpyrazole moiety. The pyrazole scaffold is a privileged structure in medicinal chemistry and is considered a biologically active N-heterocycle with significant therapeutic potential . Pyrazole derivatives are frequently explored for their diverse pharmacological activities, which can include antibacterial, anticancer, antifungal, and antioxidant properties . Recent research on various pyrazole-based compounds has demonstrated their promise as antioxidants that can protect against oxidative stress in cellular models and exhibit interesting antiproliferative activity against a range of cancer cell lines . The specific structure of this compound, which links a phenoxy-pyrazine group to a dimethylpyrazole, suggests it may be of interest in the synthesis of more complex molecules for pharmaceutical research and as a building block in the development of potential multitarget agents . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-phenoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-10-12(2)19(18-11)14-15(17-9-8-16-14)20-13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTKYBPLGRRYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrazine derivative under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the pyrazole acts as a nucleophile, attacking an electrophilic center on the pyrazine ring. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrazole or pyrazine rings .

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine, highlighting differences in synthesis, substituents, and bioactivity:

Compound Name Core Structure Key Substituents/Modifications Synthesis Method Biological Activity References
This compound (Target Compound) Pyrazine 3-Phenoxy, 2-(3,5-dimethylpyrazole) Hydrazide coupling or nucleophilic substitution Potential nootropic/anxiolytic (inferred)
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine Tetrazine Dual 3,5-dimethylpyrazole groups Triaminoguanidine cyclization Not reported; structural interest
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,2,3-thiadiazole Thiadiazole Phenyl, 3,5-dimethylpyrazole Hurd–Mori cyclization with SOCl₂ Antimicrobial potential
1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine Piperazine-linked aryl Nitrophenyl, 3,5-dimethylpyrazole Nucleophilic aromatic substitution Not reported; CNS-targeting potential
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one Imidazolone Diphenyl, 3,5-dimethylpyrazole Reaction with active methylene compounds Anticancer (HepG2 inhibition)
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxybenzylidene)]propanehydrazide Hydrazide Ethoxy-hydroxybenzylidene, pyrazole Condensation of hydrazides Structural interest; unconfirmed bioactivity

Key Observations:

Structural Diversity: The target compound’s pyrazine core distinguishes it from tetrazine , thiadiazole , and imidazolone derivatives.

Synthetic Routes :

  • Hydrazide intermediates are common in pyrazole derivatives (e.g., ), while cyclization methods (e.g., Hurd–Mori ) enable access to fused heterocycles. Ultrasound-assisted synthesis improves efficiency in imidazolone derivatives .

Biological Activity: Pyrazole-thiadiazoles and imidazolones exhibit anticancer and antimicrobial effects, whereas piperazine-linked analogs may target neurological pathways. The target compound’s bioactivity remains inferred from related nootropic pyrazole-pyrrolidones .

Analytical Techniques :

  • X-ray crystallography (SHELX , ORTEP ) and NMR/IR spectroscopy are standard for structural validation. Computational tools (e.g., WinGX ) aid in crystallographic analysis.

Biological Activity

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate pyrazole derivatives with phenoxy groups. The method typically includes:

  • Reagents :
    • 3,5-dimethyl-1H-pyrazole
    • Phenol derivatives
    • Coupling agents (e.g., EDC, DCC)
  • Procedure :
    • The pyrazole derivative is activated and reacted with the phenol under controlled conditions to yield the desired product.

Cytotoxicity

Research indicates that derivatives of pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed IC50 values ranging from 5.00 to 29.85 µM in different cell lines, highlighting their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism of Action
5fC65.13Induces apoptosis
5fSH-SY5Y5.00Induces apoptosis
5-FUC68.34Chemotherapeutic agent
5-FUSH-SY5Y8.53Chemotherapeutic agent

The mechanism by which these compounds exert their effects often involves:

  • Cell Cycle Arrest : Compounds like 5f were shown to inhibit the cell cycle significantly in the G0/G1 phase (45.1%), indicating a potential for therapeutic application in glioma treatments .
  • Apoptosis Induction : Flow cytometry analyses confirmed that cell death was primarily due to apoptosis, making these compounds promising candidates for further development as anticancer drugs.

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized new pyrazole derivatives and evaluated their activity against glioma cell lines.
    • Results indicated that certain compounds not only inhibited cell growth but also selectively targeted cancerous cells without affecting healthy cells .
  • Broad Spectrum Biological Activity :
    • Pyrazole compounds have been reported to possess anti-inflammatory, analgesic, and antipyretic properties similar to established drugs like celecoxib and phenylbutazone . This broad spectrum suggests that modifications in the pyrazole structure can lead to diverse therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation. A key step includes refluxing hydrazine hydrate with diketone precursors in ethanol, followed by introducing phenoxy substituents via nucleophilic aromatic substitution. For example, hydrazine hydrate reacts with 1,3-diketones to form pyrazole intermediates, which are further functionalized with phenoxy groups under basic conditions .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

X-ray crystallography is the primary method for structural elucidation, using diffractometers (e.g., Bruker Kappa APEXII) to collect data (e.g., φ and ω scans) and software like SHELXL for refinement. Key parameters include unit cell dimensions (e.g., monoclinic system with a = 24.5792 Å, β = 107.335°) and refinement statistics (R = 0.032, wR = 0.081) .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity?

Methyl groups at the 3,5-positions enhance steric stability, while the phenoxy group at the 3-position increases π-stacking potential. Substituents also modulate electronic properties, affecting hydrogen bonding (e.g., intramolecular N–H⋯O interactions) and supramolecular assembly .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

Contradictions arise from twinning or disordered atoms. Twin refinement (e.g., using BASF parameters in SHELXL) and merging Friedel pairs (e.g., 1544 merged pairs) improve accuracy. Validation tools like PLATON check for missed symmetry and hydrogen bonding consistency .

Q. What methodological approaches are used to study bioactivity in pyrazole derivatives?

In vitro assays targeting COX isoenzymes or alcohol dehydrogenase are common. For example, competitive inhibition assays with liver microsomes assess ethanol oxidation suppression. Structural analogs with anti-inflammatory activity (e.g., 3,5-diarylpyrazoles) guide structure-activity relationship (SAR) studies .

Q. How do hydrogen bonding and conformation affect the compound’s crystal stability?

Intramolecular N–H⋯O and O–H⋯N bonds (e.g., 1.86–2.12 Å) stabilize planar molecular conformations (r.m.s. deviation = 0.089 Å). Intermolecular interactions, such as π-stacking (3.5–4.0 Å spacing), further stabilize layered crystal packing .

Q. What computational tools model supramolecular interactions in this compound?

WinGX and ORTEP-3 visualize hydrogen-bonded networks and molecular packing. SHELXPRO processes high-resolution data for macromolecular applications, while density functional theory (DFT) predicts electronic properties and non-covalent interactions .

Q. How is twin refinement applied to resolve crystal ambiguities?

For twinned crystals, SHELXL refines twin fractions (e.g., BASF = 0.4) and applies constraints to H atoms (riding model with Uiso = 1.2–1.5Ueq). Merging Friedel pairs and enforcing symmetry via Hall symbols (e.g., Cc) reduce systematic errors .

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